molecular formula C15H14N4O2 B5330586 3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide

3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide

Cat. No. B5330586
M. Wt: 282.30 g/mol
InChI Key: OJVOXTFRLNMSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide, also known as Ro 15-4513, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzodiazepine receptor ligands and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide is similar to that of benzodiazepines. It binds to the benzodiazepine receptor subtype, which enhances the inhibitory effects of gamma-aminobutyric acid (GABA) on the central nervous system. This results in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to produce anxiolytic and sedative effects in animal models. It has also been shown to have anticonvulsant and muscle relaxant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide in lab experiments is its selectivity for the benzodiazepine receptor subtype. This allows researchers to study the effects of benzodiazepines on this specific receptor subtype. However, one of the limitations of using this compound is its potential for side effects, such as sedation and motor impairment.

Future Directions

There are several future directions for the study of 3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide. One direction is the study of its potential therapeutic applications, such as in the treatment of anxiety disorders and seizures. Another direction is the study of its potential for abuse and dependence. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide involves several steps. The first step is the preparation of 2-aminobenzyl alcohol, which is then reacted with 3-methyl-2-furoic acid to form 3-methyl-N-(2-hydroxybenzyl)-2-furamide. This compound is then reacted with triethylorthoformate and sodium azide to form 3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide.

Scientific Research Applications

3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of benzodiazepine receptors. It has been shown to bind selectively to the benzodiazepine receptor subtype, which is responsible for the anxiolytic and sedative effects of benzodiazepines.

properties

IUPAC Name

3-methyl-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-11-6-7-21-14(11)15(20)17-8-12-4-2-3-5-13(12)19-10-16-9-18-19/h2-7,9-10H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVOXTFRLNMSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NCC2=CC=CC=C2N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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